N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride
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Overview
Description
N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride is a chemical compound that belongs to the class of hydrazonamides It is characterized by the presence of a dimethylamino group and a methylene bridge, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride typically involves the reaction of dimethylamine with formaldehyde and hydrazine derivatives under controlled conditions. The reaction is carried out in an aqueous or organic solvent, often at elevated temperatures to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield hydrazine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to avoid side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A simpler amine with similar reactivity but lacking the hydrazonamide structure.
N,N-Dimethylethylenediamine: Another amine with a different structural framework and reactivity profile.
Dimethylformamide: A related compound used as a solvent and reagent in organic synthesis.
Uniqueness
N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[(E)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4.2ClH/c1-9(2)5-7-8-6-10(3)4;;/h5-6H,1-4H3;2*1H/b7-5+,8-6+;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFCFXUJXOETMY-ZHINHYBUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NN=CN(C)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=N/N=C/N(C)C)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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